Clioxanide

Veterinary Parasitology Fasciolicide Efficacy Route of Administration

Clioxanide is a stage-specific halogenated salicylanilide that delivers 96% mature Fasciola hepatica clearance in sheep at 20 mg/kg oral dose and a quantifiable dose-response in calves (99.5% clearance at 50 mg/kg). Its unique O-deacetylation pathway, absent in non-acetylated analogs, makes it a critical probe for species-specific prodrug activation assays. Choose this compound when your research requires reproducible mature-fluke clearance or a comparator in salicylanilide structure-activity panels.

Molecular Formula C15H10ClI2NO3
Molecular Weight 541.50 g/mol
CAS No. 14437-41-3
Cat. No. B1669182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClioxanide
CAS14437-41-3
SynonymsClioxanide;  Tremerad;  SYD 230;  Clioxanidum [INN-Latin];  Clioxanida [INN-Spanish];  SYD-230;  EINECS 238-414-0.
Molecular FormulaC15H10ClI2NO3
Molecular Weight541.50 g/mol
Structural Identifiers
SMILESCC(=O)OC1=C(C=C(C=C1I)I)C(=O)NC2=CC=C(C=C2)Cl
InChIInChI=1S/C15H10ClI2NO3/c1-8(20)22-14-12(6-10(17)7-13(14)18)15(21)19-11-4-2-9(16)3-5-11/h2-7H,1H3,(H,19,21)
InChIKeyICKMASVVMCGZLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Clioxanide (CAS 14437-41-3) - Veterinary Salicylanilide Anthelmintic for Fasciola hepatica Research


Clioxanide (SYD-230, Tremerad) is a halogenated salicylanilide anthelmintic compound developed for veterinary use against trematode parasites, primarily the liver fluke Fasciola hepatica [1]. It belongs to a broader class of halogenated salicylanilides that includes closantel, rafoxanide, oxyclozanide, and niclosamide, all of which share antiparasitic activity in animals through uncoupling of oxidative phosphorylation [2]. Clioxanide is characterized by its diiodo-substituted salicylanilide core with an acetylated phenolic hydroxyl group, exhibiting a melting point of 215-216°C and UV absorption maximum at 262 nm in methanol [3].

Why Clioxanide (CAS 14437-41-3) Cannot Be Substituted with Other Salicylanilides Without Efficacy Verification


Halogenated salicylanilides exhibit marked variability in anthelmintic spectrum, stage-specific activity against Fasciola hepatica, and species-dependent efficacy that precludes reliable generic substitution [1]. Clioxanide demonstrates differential activity that is highly contingent upon parasite maturity, route of administration, and host species—parameters that cannot be extrapolated from data on rafoxanide, closantel, or oxyclozanide [2]. Notably, clioxanide undergoes deacetylation by both helminth and mammalian enzymes, a metabolic pathway that distinguishes it from non-acetylated salicylanilides and may influence its bioavailability and potency [3]. The compound's stage-specific efficacy profile, characterized by moderate to high activity against mature flukes but inconsistent performance against immature stages, necessitates direct comparative evaluation rather than assumption of class-level equivalence [4].

Clioxanide (CAS 14437-41-3) - Quantitative Comparative Efficacy Evidence for Procurement Decision-Making


Clioxanide vs. Rafoxanide: Route-Dependent Efficacy Against 6-Week-Old Immature Fasciola hepatica in Sheep

In a direct head-to-head comparison, clioxanide at 40 mg/kg administered orally achieved 85% efficacy against 6-week-old immature F. hepatica in sheep, while intra-ruminal administration increased efficacy to 90%. In contrast, intra-abomasal administration at 80 mg/kg reduced efficacy to only 43% [1]. The comparator rafoxanide was evaluated under identical conditions, establishing a clear differential in route-dependent performance.

Veterinary Parasitology Fasciolicide Efficacy Route of Administration

Clioxanide vs. Rafoxanide: Comparative Efficacy Against 12-Week-Old Mature Fasciola hepatica in Sheep

In the same direct head-to-head comparison, clioxanide at 20 mg/kg achieved 96% efficacy against 12-week-old mature F. hepatica when administered orally or intra-ruminally, while intra-abomasal administration at this dose yielded 82% efficacy [1]. This stage-specific efficacy profile indicates that clioxanide is substantially more potent against mature flukes than against immature stages, with effective dose requirements decreasing by 50% (from 40 mg/kg to 20 mg/kg) as parasite maturity increases.

Veterinary Parasitology Mature Fluke Control Fasciola hepatica

Clioxanide Dose-Response Against Mature Fasciola hepatica in Calves: Fluke Burden Reduction Quantification

In a controlled efficacy study in calves, clioxanide administered as an 8% suspension drench produced dose-dependent reductions in mature F. hepatica fluke burdens at 20-21 days post-treatment. Mean fluke burdens decreased from 41.0 (untreated controls) to 4.7 at 12.5 mg/kg, 2.1 at 25.0 mg/kg, and 0.2 at 50.0 mg/kg [1]. This represents reductions of 88.5%, 94.9%, and 99.5%, respectively, relative to control burdens.

Bovine Fascioliasis Dose-Response Relationship Fluke Burden

Clioxanide vs. Multiple Comparators: Lack of Efficacy Against Fascioloides magna in White-Tailed Deer

In a comparative evaluation of six fasciolicides against F. magna in white-tailed deer, clioxanide administered at 16-38 mg/kg was ineffective, along with diamphenethide (255-280 mg/kg) and hexachloroethane (463-629 mg/kg) [1]. In contrast, rafoxanide at 12-25 mg/kg killed 6 of 8 immature flukes (75% efficacy) though it was ineffective against mature flukes, while hexachlorophene at 12-26 mg/kg was lethal to 5 of 10 mature flukes (50% efficacy) [1]. This species-dependent lack of efficacy distinguishes clioxanide from rafoxanide for F. magna applications.

Wildlife Parasitology Fascioloides magna Species-Specific Efficacy

Clioxanide In Vitro Deacetylation: Metabolic Activation Distinguishing Feature vs. Non-Acetylated Salicylanilides

Clioxanide undergoes O-deacetylation by cestode (Moniezia expansa), nematode (Ascaris suum), and mammalian (mouse and sheep) liver enzymes, with deacetylase activity found in helminth cytosol fractions [1]. The O-deacetylases from both helminths showed pH optima of approximately 7.0, with activity enhanced by Ca²⁺ and low molecular weight thiols, and inhibited by Cu²⁺, Cd²⁺, Hg²⁺, Zn²⁺, and La³⁺ [1]. Importantly, clioxanide was not hydrolyzed at the amide bond by either helminth or mammalian enzymes, indicating that deacetylation represents the primary metabolic transformation pathway [1]. In contrast, resorantel (a comparator salicylanilide) was not deacetylated but was hydroxylated by mammalian microsomal enzymes, while helminths did not modify the molecule [1].

Xenobiotic Metabolism Deacetylase Activity Prodrug Activation

Clioxanide Safety Profile: Species-Specific Toxicity Assessment vs. In Vivo Tolerance

In a toxicological evaluation, no obvious toxic reactions were observed in mice administered clioxanide . A separate study in rats fed approximately 350 mg/kg for 3 weeks reported no clinical findings, though histopathological examination revealed reversible vacuolation of CNS white matter and peripheral nerves that resolved within 6-8 weeks following withdrawal [1]. In sheep, the LD₅₀ of clioxanide was determined to be approximately 420 mg/kg via the rumenal route and 1600 mg/kg via the abomasal route, indicating route-dependent acute toxicity with a safety margin of approximately 10-fold relative to the effective dose of 40 mg/kg [2].

Toxicology Safety Assessment Rodent Model

Clioxanide (CAS 14437-41-3) - Optimal Research and Industrial Application Scenarios Based on Quantified Evidence


Controlled Efficacy Studies Against Mature Fasciola hepatica in Ovine Models Requiring Oral Administration

Based on the direct comparative evidence showing 96% efficacy against 12-week-old mature F. hepatica at 20 mg/kg oral administration in sheep [1], clioxanide is optimally suited for research protocols targeting chronic fascioliasis in ovine models where mature fluke clearance is the primary endpoint. The moderate-to-high efficacy profile at this dose, combined with the established route-dependent performance (oral and intra-ruminal administration yielding equivalent 96% efficacy), makes clioxanide a reproducible reference compound for mature fluke anthelmintic studies. Researchers should note that intra-abomasal administration reduces efficacy to 82% and is not recommended.

Bovine Fascioliasis Dose-Response Studies Requiring Quantifiable Fluke Burden Reduction

The dose-response relationship established in calves, demonstrating mean fluke burden reductions from 41.0 (control) to 4.7 (12.5 mg/kg), 2.1 (25.0 mg/kg), and 0.2 (50.0 mg/kg) at 20-21 days post-treatment [2], positions clioxanide as a suitable agent for bovine experimental fascioliasis models requiring graded efficacy outcomes. This quantifiable, dose-dependent response enables researchers to calibrate treatment intensity based on desired residual fluke burdens, with near-complete clearance (99.5%) achievable at 50 mg/kg. The 8% suspension drench formulation provides a standardized administration protocol for reproducible experimental conditions.

Metabolic Activation and Prodrug Mechanism Studies in Helminth and Mammalian Enzyme Systems

Clioxanide's demonstrated O-deacetylation by cestode (Moniezia expansa), nematode (Ascaris suum), and mammalian liver enzymes, with established pH optima (~7.0), metal ion sensitivity (Ca²⁺ enhancement; Cu²⁺, Cd²⁺, Hg²⁺, Zn²⁺, La³⁺ inhibition), and absence of amide bond hydrolysis [3], makes it a valuable tool compound for investigating helminth-specific metabolic activation pathways. The clear distinction from resorantel (which undergoes mammalian-specific hydroxylation without helminth modification) enables comparative studies of species-specific prodrug activation mechanisms. Researchers can leverage clioxanide as a probe substrate for deacetylase activity assays in parasite enzyme preparations.

Comparative Salicylanilide Pharmacology Studies Focusing on Stage-Specific and Species-Dependent Efficacy

The documented differential efficacy of clioxanide across parasite stages (immature: 43-90% efficacy depending on route; mature: 82-96% efficacy) and host species (effective against F. hepatica in sheep and calves but ineffective against F. magna in deer) [1][4] establishes clioxanide as a critical comparator in broader salicylanilide structure-activity relationship investigations. Studies examining why rafoxanide achieves 75% immature fluke efficacy against F. magna while clioxanide is ineffective can leverage clioxanide's unique efficacy profile to probe species-specific parasite susceptibility factors and drug disposition differences. This comparative value supports inclusion of clioxanide in panels of halogenated salicylanilides for anthelmintic screening and mechanism-of-action research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

6 linked technical documents
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